1-(4-Methylbenzyl)pyrrolidine

Description

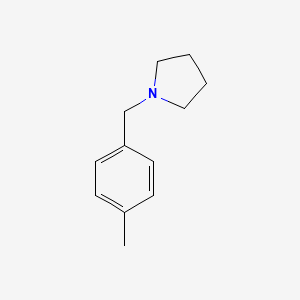

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNHEJLADTWTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methylbenzyl Pyrrolidine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction and N-Substitution

The construction of the N-aryl or N-benzyl pyrrolidine framework can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. Key strategies include reductive amination, various cyclization reactions, cycloaddition reactions, multicomponent reactions, and catalytic carbocyclizations.

Reductive Amination Approaches for N-Aryl/N-Benzyl Pyrrolidines

Reductive amination is a highly effective and widely used method for the formation of C-N bonds and represents a direct approach to N-substituted pyrrolidines. harvard.edunih.gov This strategy typically involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with a primary amine, such as 4-methylbenzylamine (B130917), to form a cyclic iminium ion intermediate, which is then reduced in situ to yield the final pyrrolidine product. organic-chemistry.orgchim.it

A common precursor for the 1,4-dicarbonyl component is 2,5-dimethoxytetrahydrofuran, which readily hydrolyzes under acidic conditions to generate succinaldehyde. The subsequent reaction with the amine and a suitable reducing agent provides the N-substituted pyrrolidine in a one-pot procedure. organic-chemistry.org A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly favored because they are selective for the iminium ion over the precursor carbonyl groups. harvard.edu Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is another effective reduction method. beilstein-journals.org

Table 1: Reductive Amination for 1-(4-Methylbenzyl)pyrrolidine Synthesis

| Carbonyl Source | Amine | Reducing Agent | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2,5-Dimethoxytetrahydrofuran | 4-Methylbenzylamine | NaBH3CN | Methanol | Acidic (e.g., HCl), RT | Good |

| Succinaldehyde | 4-Methylbenzylamine | NaBH(OAc)3 | Dichloroethane | Acidic (e.g., AcOH), RT | High |

| 2,5-Dimethoxytetrahydrofuran | 4-Methylbenzylamine | H2, Pd/C | Ethanol | RT, Pressure | Good-Excellent |

Cyclization Reactions in Pyrrolidine Synthesis

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct the pyrrolidine ring. organic-chemistry.orgmdpi.com These methods involve forming a key carbon-nitrogen bond by cyclizing a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, typically separated by a four-carbon chain.

One prevalent strategy involves the double alkylation of a primary amine with a 1,4-dihalobutane, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane. In this approach, 4-methylbenzylamine can be reacted with the dihalide under basic conditions to yield this compound. Another important cyclization route starts from γ-amino alcohols. nih.gov The amino alcohol precursor, which can be synthesized via various methods, is induced to cyclize, often through activation of the hydroxyl group to transform it into a better leaving group (e.g., by conversion to a tosylate or mesylate) followed by intramolecular nucleophilic attack by the amine. organic-chemistry.org

Table 2: Cyclization Strategies for Pyrrolidine Ring Formation

| Precursor Type | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1,4-Dihalobutane + Primary Amine | Nucleophilic Substitution | Base (e.g., K2CO3, Et3N), Solvent (e.g., MeCN) | N-Substituted Pyrrolidine |

| γ-Amino alcohol | Hydroxyl Activation & Cyclization | 1. TsCl or MsCl, Base; 2. Heat or Base | N-Substituted Pyrrolidine |

| Halogenated Amide | Reductive Tandem Cyclization | Tf2O, 2-F-Py, then NaBH4, MeOH | N-Substituted Pyrrolidine nih.gov |

[3+2] Cycloaddition Reactions for Pyrrolidine Scaffolds

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes (dipolarophiles), is a highly convergent and stereocontrolled method for synthesizing substituted pyrrolidines. thieme.demdpi.comrsc.org This reaction allows for the rapid construction of the five-membered ring with the potential to create multiple stereocenters in a single step. rsc.org

Azomethine ylides are transient 1,3-dipoles that can be generated in situ through several methods, such as the thermal ring-opening of aziridines or, more commonly, the condensation of an α-amino acid with an aldehyde or ketone. nih.gov For the synthesis of N-benzyl pyrrolidine derivatives, N-benzylglycine can be condensed with an aldehyde. The resulting azomethine ylide can then react with an electron-deficient alkene. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions and catalysts used. researchgate.netnih.gov

A typical reaction involves heating a mixture of an N-substituted α-amino acid ester and an aldehyde to generate the azomethine ylide, which is then trapped by a dipolarophile like N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) to afford highly functionalized pyrrolidine derivatives. nih.gov

Multicomponent Reaction Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that contains portions of all the starting materials. researchgate.netnih.gov This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity, making it a powerful tool for generating molecular diversity. mdpi.com

Many MCRs for pyrrolidine synthesis are based on the in-situ generation and subsequent [3+2] cycloaddition of azomethine ylides. researchgate.net For instance, a three-component reaction can be designed using an aldehyde, an α-amino acid, and an electron-deficient alkene. In the context of synthesizing derivatives of this compound, 4-methylbenzaldehyde (B123495) could be used as the aldehyde component along with an amino acid like proline or sarcosine (B1681465) and a suitable dipolarophile. The reaction proceeds through the formation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition to furnish a complex pyrrolidine scaffold in a single pot. researchgate.net

Catalytic Carbocyclization Reactions for N-Benzylpyrrolidine Derivatives

Transition metal-catalyzed reactions provide elegant and efficient pathways to complex molecular architectures from simple unsaturated precursors. Among these, catalytic carbocyclization of enynes (molecules containing both an alkene and an alkyne) has emerged as a powerful method for constructing carbo- and heterocyclic rings. rsc.org

A notable example of catalytic carbocyclization is the titanium-magnesium-catalyzed reaction of N-allyl-substituted propargylamines with diethylzinc (B1219324) (Et2Zn). researchgate.netresearchgate.net This methodology facilitates a regio- and stereoselective carbocyclization to produce methylenepyrrolidine derivatives in high yields. rsc.orgnih.gov

The reaction typically employs a catalytic system generated from titanium(IV) isopropoxide (Ti(O-iPr)4) and a Grignard reagent such as ethylmagnesium bromide (EtMgBr). This system catalyzes the reaction of an N-allyl-N-propargylamine with Et2Zn. A specific substrate relevant to the target compound, N-(4-methylbenzyl)-N-(prop-2-yn-1-yl)prop-2-en-1-amine, has been shown to undergo this cyclization to yield the corresponding 1-(4-methylbenzyl)-3-(ethylidene)pyrrolidine derivative. nih.gov

The proposed mechanism involves the formation of a low-valent titanium complex that coordinates to both the alkyne and alkene moieties of the substrate. This is followed by an intramolecular cyclization and carbometalation sequence, leading to a titanacyclopentene intermediate. Subsequent transmetalation with diethylzinc and eventual hydrolysis or deuterolysis yields the final methylenepyrrolidine product. rjsvd.com The reaction is tolerant of various substituents on the nitrogen atom and the alkyne terminus. rsc.orgnih.gov

Table 3: Ti-Mg-Catalyzed Carbocyclization of an Allylpropargyl Amine

| Substrate | Catalysts | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|---|

| N-(4-methylbenzyl)-N-(prop-2-yn-1-yl)prop-2-en-1-amine | Ti(O-iPr)4, EtMgBr | Et2Zn | Dichloromethane | 1-(4-methylbenzyl)-3-methylenepyrrolidine derivative | 53% nih.gov |

Regio- and Stereoselective Aspects of Carbocyclization

The synthesis of substituted pyrrolidines, including derivatives of this compound, often relies on carbocyclization reactions where control over regio- and stereoselectivity is paramount. Regioselectivity dictates the position of substituents on the pyrrolidine ring, while stereoselectivity controls their three-dimensional orientation.

One notable strategy involves the transition-metal-free, iodine-catalyzed intramolecular hydroamination/reduction of unactivated alkynes. This method provides access to 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org The regioselectivity of the cyclization is influenced by the substitution pattern of the starting material. For instance, cobalt-catalyzed reductive coupling of nitriles and acrylamides offers a highly regioselective route to 5-methylenepyrrolidinone derivatives, which are precursors to substituted pyrrolidines. organic-chemistry.org The mechanism is believed to involve a cobaltaazacyclopentene intermediate, ensuring high regiocontrol. organic-chemistry.org

Stereoselectivity is often achieved by employing chiral auxiliaries or catalysts. In the synthesis of spirocyclic pyrrolidines, the use of L-proline functionalized magnetic nanorods as a catalyst has been shown to produce endo-isomers with high diastereoselectivity. rsc.org The stereochemical outcome is confirmed through advanced NMR spectroscopy techniques. rsc.org Similarly, a [3+2] annulation of N-Ts-α-amino aldehydes with 1,3-bis(silyl)propenes yields densely functionalized pyrrolidines in a stereoselective manner. organic-chemistry.org

The table below summarizes examples of catalysts and their impact on the selectivity of pyrrolidine synthesis.

| Catalyst/Method | Type of Selectivity | Outcome |

| Iodine (catalytic) with Et₃SiH | Diastereoselective | Formation of 2,4- and 2,5-disubstituted pyrrolidines. organic-chemistry.org |

| Co(dppe)I₂ / Zn | Regioselective | Synthesis of 5-methylenepyrrolidinone derivatives. organic-chemistry.org |

| MnCoCuFe₂O₄@L-proline | Diastereoselective | High yield of endo-isomers of spirocyclic pyrrolidines. rsc.org |

| Asymmetric Intramolecular Michael Reaction | Enantioselective | Formation of chiral pyrrolidine building blocks with up to 60% ee. rsc.org |

One-Pot Synthetic Protocols for Pyrrolines and Pyrrolidines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. Several one-pot methods have been developed for the synthesis of pyrrolidine and pyrroline (B1223166) scaffolds.

A notable example is the synthesis of 1-butylpyrrolidine (B1265533) from aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) over a CuNiPd/ZSM-5 catalyst. rsc.org This process involves successive N-alkylation and cyclization in a single pot, with 1,4-butanediol acting as both the precursor for the ring and the alkylating agent. rsc.org Another efficient method involves the microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium to afford various N-heterocycles, including pyrrolidines. organic-chemistry.org

For the synthesis of more complex structures, a three-component 1,3-dipolar cycloaddition reaction can be employed. This approach has been used to synthesize novel spirooxindole-pyrrolidine derivatives in a one-pot fashion from sarcosine, paraformaldehyde, and various 3-methyleneoxindolines. rsc.org Similarly, a strategy for synthesizing 1-pyrrolines involves a one-pot formal [4+1] annulation of 2-alkyl-2H-azirines with diazocarbonyl compounds. nih.gov This method proceeds through the Rh(II)-catalyzed formation of an azabutadiene intermediate, followed by a DBU-promoted cyclization. nih.gov

| Starting Materials | Reagents/Catalysts | Product Type | Ref. |

| 1,4-Butanediol, Aqueous Ammonia | CuNiPd/ZSM-5 | 1-Butylpyrrolidine | rsc.org |

| Alkyl Dihalides, Primary Amines | Microwave, Aqueous Base | N-Substituted Pyrrolidines | organic-chemistry.org |

| Sarcosine, Paraformaldehyde, 3-Methyleneoxindoline | Heat | Spirooxindole-pyrrolidine derivatives | rsc.org |

| 2-Alkyl-2H-azirines, Diazocarbonyl Compounds | Rh(II) catalyst, DBU | Multifunctionalized 1-Pyrrolines | nih.gov |

Asymmetric Synthesis of Chiral this compound Scaffolds

The creation of chiral pyrrolidine scaffolds is of immense importance, and asymmetric synthesis provides the most direct route to enantiomerically pure or enriched products. These methods are broadly categorized into catalyst-mediated approaches and resolution strategies. nih.gov The pyrrolidine ring is a privileged scaffold in organocatalysis and medicinal chemistry, making its stereoselective synthesis a key area of research. nih.govmdpi.com

Chiral Catalyst-Mediated Methods (e.g., Chiral Phosphoric Acid Catalysis, Organocatalysis)

Chiral catalysts are central to modern asymmetric synthesis, enabling the formation of chiral molecules with high enantioselectivity. nih.gov For pyrrolidine synthesis, organocatalysis and chiral phosphoric acid (CPA) catalysis have emerged as powerful tools. mdpi.comnih.gov

Organocatalysis: Pyrrolidine-based organocatalysts, such as those derived from proline, are highly effective in a variety of chemical transformations. beilstein-journals.org Diarylprolinol silyl (B83357) ethers, for example, are efficient organocatalysts for asymmetric Michael additions of aldehydes to nitroolefins, a key reaction for constructing functionalized chiral pyrrolidines. beilstein-journals.org The development of new pyrrolidine-based organocatalysts with bulky substituents has been shown to achieve enantioselectivities up to 85% ee in such reactions. beilstein-journals.org

Chiral Phosphoric Acid (CPA) Catalysis: CPAs are bifunctional catalysts that can activate both nucleophiles and electrophiles through hydrogen bonding. beilstein-journals.org This catalytic mode is effective in reactions like the enantioselective intramolecular aza-Michael cyclization. An asymmetric "clip-cycle" synthesis utilizes a CPA to catalyze the cyclization of an activated alkene, forming substituted pyrrolidines and spiropyrrolidines with high enantioselectivities. nih.govwhiterose.ac.uk CPAs have also been successfully employed in three-component 1,3-dipolar cycloadditions to generate complex spiro[pyrrolidine-2,3′-oxindole] scaffolds with excellent diastereo- and enantioselectivities. rsc.org The CPA catalyst is proposed to organize the transition state assembly through a hydrogen bonding network. rsc.org

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Ref. |

| Pyrrolidine-based Organocatalysts | Michael Addition | Functionalized Pyrrolidines | Up to 85% | beilstein-journals.org |

| Chiral Phosphoric Acid (CPA) | Asymmetric "Clip-Cycle" (aza-Michael) | Substituted Pyrrolidines, Spiropyrrolidines | High | nih.gov |

| Chiral Phosphoric Acid (CPA) | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidine-2,3′-oxindole] | Excellent | rsc.org |

Kinetic Resolution Strategies in Pyrrolidine Synthesis

Kinetic resolution (KR) is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org This method is particularly useful when direct asymmetric synthesis is challenging. rsc.org

In the context of pyrrolidine synthesis, dynamic kinetic resolution (DKR) offers an advantage over standard KR by allowing for the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. rsc.org Coldham and co-workers developed a DKR of N-Boc-2-lithiopyrrolidine using a chiral diamine ligand. rsc.org Subsequent reaction with an electrophile, such as trimethylsilyl (B98337) chloride, afforded the 2-substituted-pyrrolidine in good enantioselectivity (92% ee). rsc.org

Enzymatic methods are also prominent in the kinetic resolution of pyrrolidine derivatives. Lipase PS-IM, in conjunction with a ruthenium catalyst for racemization, has been used in the DKR of 3-hydroxy-pyrrolidine via acetylation. This chemoenzymatic approach yielded the acetylated product with 95% ee and an 87% yield. rsc.org Chiral oxazaborolidine catalysts have also been successfully used for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones. nih.gov

| Method | Substrate | Chiral Agent/Catalyst | Outcome | Ref. |

| Dynamic Kinetic Resolution (DKR) | N-Boc-2-stannylpyrrolidine | Chiral diamine ligand / nBuLi | 2-Substituted-pyrrolidine (92% ee). rsc.org | |

| Dynamic Kinetic Resolution (DKR) | Racemic 3-hydroxy-pyrrolidine | Lipase PS-IM / Ruthenium catalyst | (R)-N-Cbz-3-acetoxypyrrolidine (95% ee). rsc.org | |

| Kinetic Resolution (KR) | Racemic C-3 substituted pyrrolidine-2,5-diones | Chiral oxazaborolidine catalysts | Enantioenriched pyrrolidine-2,5-diones. nih.gov |

Functionalization and Derivatization of Preformed Pyrrolidine Rings

Once the core pyrrolidine ring is synthesized, its functionalization and derivatization are crucial for creating diverse molecular structures. The pyrrolidine scaffold's non-planar, puckered conformation allows for precise spatial orientation of substituents, which can be controlled through stereoelectronic factors. nih.gov

A preformed pyrrolidine ring can be derivatized at the nitrogen atom or at various carbon positions. For example, Min et al. synthesized a series of benzimidazole (B57391) carboxamides by functionalizing the pyrrolidine nitrogen with different aromatic rings. nih.gov This was achieved after constructing the pyrrolidine ring via a 1,3-dipolar cycloaddition. nih.gov

Recent developments have shown that pyridines can undergo a photo-promoted ring contraction to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov These complex products serve as versatile synthons for further functionalization. The enamine, cyclopropane, and silyl moieties present in the product can undergo various transformations, including hydrogenation, reductive ring-opening of the cyclopropane, and Tamao-Fleming oxidation of the silyl group, to yield a wide array of functionalized pyrrolidines. nih.gov This strategy demonstrates how a preformed, albeit masked, pyrrolidine can be extensively derivatized into valuable building blocks. nih.gov

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For pyrrolidine synthesis, mechanistic studies, combining experimental data and computational calculations, have provided significant insights.

In the copper-catalyzed intramolecular C-H amination to form pyrrolidines, mechanistic studies have been conducted using N-fluoro and N-chloro amides. acs.orgnih.gov These investigations, which included the isolation of a fluorinated copper(II) complex, suggest that the reaction pathway is more favorable with N-fluoro substrates. acs.orgnih.gov Evidence points to the intermediacy of a Cu-F bond formation, and DFT calculations have helped elucidate the reaction pathways. acs.orgnih.gov

The mechanism of a palladium-catalyzed intramolecular aminoarylation of alkenes has also been studied, indicating that the reaction proceeds through a syn-heteropalladation pathway to form the pyrrolidine ring. organic-chemistry.org

In the context of organocatalysis, a deeper understanding of reaction mechanisms has enabled the fine-tuning of catalyst structures for improved efficiency and selectivity. nih.gov For CPA-catalyzed reactions, it is generally accepted that the catalyst operates through a bifunctional activation mode, using its Brønsted acidic site and Lewis basic site to organize the substrates in a chiral transition state. beilstein-journals.orgrsc.org DFT studies on the CPA-catalyzed aza-Michael cyclization in the "clip-cycle" synthesis supported the cyclization as the rate- and stereochemistry-determining step, correctly predicting the major enantiomer formed. nih.gov

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to understanding the molecular structure, conformation, and composition of 1-(4-Methylbenzyl)pyrrolidine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. nih.gov For this compound, ¹H and ¹³C NMR would confirm the presence of the three key structural motifs: the pyrrolidine (B122466) ring, the 4-methylbenzyl (tolyl) group, and the benzylic methylene (B1212753) bridge.

The pyrrolidine ring is known to be flexible and can adopt various non-planar conformations, such as the "envelope" or "twist" forms. frontiersin.org The interconversion between these conformers is typically rapid on the NMR timescale at room temperature, resulting in averaged signals for the pyrrolidine protons. auremn.org.brcopernicus.org Variable temperature NMR studies could potentially resolve these individual conformers by slowing down this exchange process. auremn.org.br

While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected chemical shifts can be predicted based on analogous structures.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Atoms | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrrolidine Ring | α-CH₂ (next to N) | ~2.5 - 2.8 | ~54 - 58 |

| Pyrrolidine Ring | β-CH₂ | ~1.7 - 2.0 | ~23 - 26 |

| Benzylic Bridge | -CH₂- | ~3.5 - 3.7 (singlet) | ~60 - 64 |

| Aromatic Ring | CH (ortho to CH₂) | ~7.1 - 7.3 (doublet) | ~129 - 131 |

| Aromatic Ring | CH (meta to CH₂) | ~7.0 - 7.2 (doublet) | ~128 - 130 |

| Aromatic Ring | C (ipso, attached to CH₂) | - | ~135 - 138 |

| Aromatic Ring | C (para, attached to CH₃) | - | ~136 - 139 |

| Methyl Group | -CH₃ | ~2.3 - 2.4 (singlet) | ~20 - 22 |

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula for this compound is C₁₂H₁₇N, corresponding to a monoisotopic mass of approximately 175.1361 u.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). The primary fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond, which is the weakest bond adjacent to the aromatic ring. miamioh.edu This cleavage is highly favored because it produces a stable, resonance-stabilized benzyl-type cation. nih.govnih.gov

The major fragments expected in the mass spectrum are outlined below. core.ac.ukresearchgate.net

Expected Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion (M⁺) | Represents the intact molecule that has lost one electron. |

| 105 | [C₈H₉]⁺ | 4-Methylbenzyl cation | Formed by cleavage of the benzylic C-N bond. This is often the base peak due to its stability. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A common fragment in compounds containing a benzyl (B1604629) group, formed from rearrangement and loss of a methyl group from the m/z 105 ion. nih.gov |

| 70 | [C₄H₈N]⁺ | Pyrrolidin-1-ylium ion | The other product of the primary benzylic C-N bond cleavage. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported in the searched literature, this technique would be the definitive method for understanding its solid-state conformation and packing.

A crystallographic study would reveal how molecules arrange themselves in a crystal lattice. For benzylamine (B48309) derivatives, intermolecular interactions such as van der Waals forces and potential weak C-H···π interactions between the hydrogen atoms of one molecule and the aromatic ring of a neighboring molecule are expected to govern the crystal packing. nih.govpreprints.org

Data Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry operations within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

| Torsional Angles | Defines the conformation of the pyrrolidine ring and the orientation of the benzyl group relative to the pyrrolidine. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces (e.g., hydrogen bonds, C-H···π interactions) that stabilize the crystal structure. |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound. For purity analysis, reversed-phase HPLC is a common method. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic amine, would be a typical starting point. sielc.com

Regarding enantiomeric excess, it is crucial to note that this compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exist as enantiomers, and the determination of enantiomeric excess is not applicable.

However, if a chiral center were introduced into the molecule (for example, by substitution on the pyrrolidine ring or the benzylic carbon), chiral HPLC would be the method of choice for separating the resulting enantiomers. nih.gov The separation of chiral amines is frequently achieved using chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. yakhak.orgphenomenex.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving separation. yakhak.org Acidic or basic additives are sometimes used to improve resolution and peak shape. nih.gov

Typical HPLC Conditions for Purity Analysis of Tertiary Amines

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |

| Detection | UV detector, typically at a wavelength around 210-220 nm or 254 nm |

Theoretical and Computational Chemistry Studies of 1 4 Methylbenzyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-(4-Methylbenzyl)pyrrolidine at the atomic and electronic levels. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

DFT calculations can determine various electronic properties that are key to understanding the molecule's reactivity and stability. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted pyrrolidinones, DFT calculations using the B3LYP functional with a 6-31G* basis set have been employed to calculate these electronic properties.

Furthermore, DFT can be used to compute the molecular electrostatic potential (MESP), which maps the electrostatic potential onto the electron density surface. The MESP is invaluable for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack. scispace.com

Energetic properties such as the heat of formation can also be calculated using DFT, often in conjunction with isodesmic reaction methods for improved accuracy. nih.gov These calculations provide fundamental thermodynamic data about the stability of this compound.

Table 1: Representative Electronic Properties Calculable by DFT for Substituted Pyrrolidines

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |

| MESP | Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites. |

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms and the identification of transition states. beilstein-journals.org For a molecule like this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species.

DFT calculations are frequently used to locate the structures of reactants, products, intermediates, and, most importantly, transition states along a reaction coordinate. beilstein-journals.org The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be elucidated. beilstein-journals.org

Modern computational workflows can automate the search for reaction pathways by combining global optimization techniques with quantum chemical calculations. chemrxiv.orgarxiv.org These methods can explore the potential energy surface to identify low-energy intermediates and the transition states that connect them, providing a comprehensive understanding of the reaction landscape. For complex reactions, neural network potentials are also being developed to accelerate the estimation of activation energies. arxiv.org

For instance, in the study of related pyrrolidine-2,3-diones, DFT calculations have been used to propose a reaction mechanism and have shown that the main product is formed through the pathway with the lowest activation energy. beilstein-journals.org Such an approach could be applied to study the reactivity of the nitrogen atom in the pyrrolidine (B122466) ring of this compound or electrophilic substitution on the benzyl (B1604629) ring.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules, as well as their interactions with other molecules.

The five-membered pyrrolidine ring is not planar and can adopt a range of puckered conformations. researchgate.net This conformational flexibility is crucial as it can significantly influence the molecule's biological activity and physical properties. The puckering of the pyrrolidine ring is often described by a concept known as pseudorotation.

The two main puckering modes are the "envelope" (or "exo" and "endo") and "twist" (or "half-chair") conformations. researchgate.net In the case of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, a related compound, X-ray crystallography revealed a half-chair conformation for the pyrrolidine ring. nih.gov The degree of puckering can be quantified by the puckering amplitude. For this related sulfonylated pyrrolidine, the puckering amplitude (Q2) was determined to be 0.352 Å. nih.gov

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic conformational analysis of this compound. By calculating the relative energies of different conformers, the most stable conformations can be identified. The presence of the 4-methylbenzyl group on the nitrogen atom will influence the puckering of the pyrrolidine ring and the rotational barrier around the N-CH₂ bond.

Table 2: Key Parameters in Pyrrolidine Ring Conformational Analysis

| Parameter | Description | Typical Values/States |

|---|---|---|

| Puckering Mode | Describes the 3D shape of the ring | Envelope, Twist (Half-chair) |

| Puckering Amplitude (Q) | Quantifies the degree of out-of-plane distortion | Varies with substitution |

| Pseudorotation Phase Angle (Φ) | Specifies the position on the pseudorotation wheel | 0° to 360° |

| Energy Barrier | The energy required to interconvert between conformers | Generally low for pyrrolidines |

Ligand-Target Interaction Modeling (Methodological Focus)

While specific biological targets for this compound are not the focus here, the methodologies for modeling its potential interactions with such targets are a key area of computational chemistry. These methods are crucial in drug discovery and materials science.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve placing it into the binding site of a hypothetical protein target and scoring the different poses based on their binding energy. This method helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. scispace.com

Pharmacophore Modeling is another approach that focuses on the essential steric and electronic features that are necessary for a molecule to interact with a specific target. A pharmacophore model can be generated based on a set of known active molecules or from the structure of the target's binding site. This model can then be used to screen for other molecules, like this compound, that possess the required features.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies aim to correlate the biological activity of a series of compounds with their 3D properties. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the steric, electrostatic, hydrophobic, and hydrogen bond fields of the molecules. nih.gov Such models can provide valuable insights into how modifications to the structure of this compound would affect its potential activity.

Structure-Reactivity Relationship Studies (Theoretical Framework)

The theoretical framework for structure-reactivity relationship studies aims to establish a quantitative link between the molecular structure of a compound and its chemical reactivity. This is often achieved by calculating a set of molecular descriptors and correlating them with experimentally determined reactivity data, such as reaction rates or equilibrium constants.

For this compound, a theoretical structure-reactivity study would begin with the calculation of various quantum chemical descriptors using methods like DFT. These descriptors can be categorized as follows:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, Mulliken atomic charges, and dipole moment. These describe the electronic nature of the molecule and its susceptibility to different types of reactions.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are 3D descriptors such as molecular surface area and volume, which are important for understanding steric effects.

Once a set of descriptors is calculated for a series of related compounds, a mathematical model, often based on multiple linear regression or machine learning, is developed to correlate these descriptors with their observed reactivity. nih.gov This results in a Quantitative Structure-Reactivity Relationship (QSRR) model. Such a model can then be used to predict the reactivity of new compounds, including this compound, without the need for further experiments. These studies provide a rational basis for designing molecules with desired reactivity profiles.

Role in Natural Product Biosynthesis and Bio Inspired Synthesis

Investigation of Benzylpyrrolidine Scaffold Biosynthesis (e.g., Anisomycin (B549157) Precursors)

The biosynthesis of anisomycin, a potent protein synthesis inhibitor produced by Streptomyces species, serves as a well-documented model for the formation of the benzylpyrrolidine core. pnas.orgnih.gov For decades, the exact origin of its unique structure remained elusive. nih.gov However, recent research combining genetic, biochemical, and chemical analysis has successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for its production in Streptomyces hygrospinosus. pnas.orgnih.gov

Early feeding experiments with isotope-labeled compounds suggested that the biosynthesis initiates from the amino acid tyrosine, along with glycine (B1666218) or acetate. wikipedia.org More detailed investigations have since elucidated a complex pathway that diverges significantly from known bacterial alkaloid pathways. pnas.org The biosynthesis of the anisomycin backbone begins with the deamination of L-tyrosine by the enzyme AniQ, which yields 4-hydroxyphenylpyruvic acid. nih.gov A key subsequent step involves a transketolase, AniP, which condenses 4-hydroxyphenylpyruvic acid with a sugar-derived intermediate, initiating the assembly of the core scaffold. nih.govresearchgate.net

The research identified a core set of four genes within the BGC that are essential for creating the benzylpyrrolidine system. pnas.orgnih.gov These findings provide the fundamental genetic and biochemical basis for how microorganisms construct this important structural motif.

| Gene | Encoded Enzyme | Function in Benzylpyrrolidine Biosynthesis | Source |

|---|---|---|---|

| aniQ | Aminotransferase | Catalyzes both an initial deamination of L-tyrosine and a later reamination step. This dual-function enzyme is critical for providing the nitrogen atom for the pyrrolidine (B122466) ring. | pnas.orgnih.govnih.gov |

| aniP | Transketolase (ThDP-dependent) | Catalyzes the condensation of 4-hydroxyphenylpyruvic acid with a glycolysis intermediate. This step forms the initial carbon backbone of the benzylpyrrolidine structure. | pnas.orgnih.govsciengine.com |

| aniO | Glycosyltransferase | Performs a cryptic glycosylation essential for processing by downstream enzymes. This unexpected step modifies the intermediate, making it a suitable substrate for the next reaction. | pnas.orgresearchgate.net |

| aniN | Bifunctional Dehydrogenase | Mediates a multistep reaction that ultimately forms the pyrrolidine ring. This single enzyme is responsible for the crucial cyclization step. | pnas.orgnih.govnih.gov |

Enzymatic Mechanisms Involved in Pyrrolidine Ring Formation

The formation of the pyrrolidine ring in natural products is a sophisticated process guided by a cascade of specific enzymatic reactions. In the anisomycin pathway, the construction of the five-membered ring is not a simple cyclization but a sequence of carefully orchestrated chemical transformations. pnas.orgnih.gov

The process begins after the initial condensation reaction catalyzed by the transketolase AniP. nih.gov A crucial and unexpected step follows: the intermediate is glycosylated by the enzyme AniO. pnas.orgresearchgate.net This attachment of a sugar moiety is critical, as it prepares the molecule to be the proper substrate for the subsequent transamination reaction catalyzed by AniQ. researchgate.net Following reamination by AniQ, the final and most critical step is mediated by the bifunctional dehydrogenase AniN. This single enzyme catalyzes a multistep process involving oxidation, cyclization, and reduction to form the stable, hydroxylated pyrrolidine ring that is characteristic of anisomycin. pnas.orgnih.gov

In other biological systems, pyrrolidine rings are often derived from the amino acid L-ornithine. frontiersin.org This alternative pathway involves enzymes such as ornithine decarboxylase (ODC) to produce putrescine, which is then methylated by putrescine N-methyltransferase (PMT). Subsequent oxidation and spontaneous cyclization lead to the formation of a 1-methylpyrrolinium (B100335) cation, a direct precursor to various pyrrolidine alkaloids. frontiersin.org These distinct pathways highlight the diverse enzymatic strategies nature has evolved to construct the same fundamental chemical scaffold.

| Step | Reaction Type | Enzyme | Description | Source |

|---|---|---|---|---|

| 1 | Condensation | AniP (Transketolase) | Joins 4-hydroxyphenylpyruvic acid with a C3 sugar phosphate. This is the key carbon-carbon bond-forming reaction that establishes the basic skeleton. | pnas.orgnih.gov |

| 2 | Glycosylation | AniO (Glycosyltransferase) | Attaches a sugar to the intermediate. A cryptic step that enables the subsequent enzymatic transformations. | pnas.orgresearchgate.net |

| 3 | Transamination | AniQ (Aminotransferase) | Adds an amino group, which will become the nitrogen in the pyrrolidine ring. This step introduces the key heteroatom for cyclization. | pnas.orgnih.gov |

| 4 | Cyclization/Reduction | AniN (Dehydrogenase) | Catalyzes the final multistep ring closure to form the functionalized pyrrolidine. This enzyme masterfully completes the heterocycle formation. | pnas.orgnih.gov |

Application of Biosynthetic Insights to Synthetic Strategies

The detailed elucidation of biosynthetic pathways for natural products like anisomycin offers profound inspiration for modern synthetic chemistry. Understanding the specific enzymes and reaction cascades used in nature provides a foundation for developing bio-inspired and biocatalytic approaches to synthesize complex molecules such as 1-(4-Methylbenzyl)pyrrolidine and its derivatives.

One major application is the use of whole-cell or isolated enzymes as catalysts. For example, the transketolase AniP, which is specific for aromatic keto acids, could be harnessed as a potent biocatalyst for forming key C-C bonds in a highly stereoselective manner, a task that can be challenging for traditional organic chemistry. sciengine.com This enzymatic approach offers the advantages of mild reaction conditions and high specificity, reducing the need for protecting groups and minimizing waste.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Chiral Building Blocks

In the realm of stereoselective synthesis, the pyrrolidine (B122466) scaffold is a highly valued chiral building block. nih.gov The 1-(4-methylbenzyl) group is frequently employed as a protecting group for the pyrrolidine nitrogen. This protection is essential as it renders the nitrogen atom non-reactive, thereby allowing chemists to perform selective chemical modifications on the carbon framework of the pyrrolidine ring without interference from the secondary amine.

The synthesis of complex chiral molecules often begins with readily available chiral precursors like proline or hydroxyproline. mdpi.com During a multi-step synthesis, the nitrogen atom is protected, often by benzylation or a similar process, to form a structure analogous to 1-(4-methylbenzyl)pyrrolidine. This protected intermediate is stable and can be carried through various reaction conditions, such as oxidation, reduction, or carbon-carbon bond-forming reactions, to build the desired molecular complexity.

Once the desired modifications to the pyrrolidine skeleton are complete, the 4-methylbenzyl group can be readily removed through catalytic hydrogenolysis. This deprotection step regenerates the secondary amine functionality, which may be essential for the final product's biological activity or for further functionalization. This strategy of protection and deprotection makes this compound and its derivatives indispensable intermediates in asymmetric synthesis. beilstein-journals.org

Table 1: Role of N-Benzylated Pyrrolidines as Chiral Intermediates

| Chiral Precursor | Protection Step | N-Protected Intermediate Example | Subsequent Modification | Deprotection | Final Chiral Product |

| (2S,4R)-4-Hydroxyproline methyl ester | Reaction with Benzyl (B1604629) Chloride | (2S,4R)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester nih.gov | Reduction of ester to alcohol nih.gov | Hydrogenolysis | (2S,4R)-4-Hydroxypyrrolidin-2-yl)methanol |

| (S)-Prolinol | Reaction with Benzyl Bromide | (S)-1-Benzyl-2-(hydroxymethyl)pyrrolidine | O-Silylation | Hydrogenolysis | (S)-2-(tert-Butyldimethylsilyloxymethyl)pyrrolidine |

| (R)-Glyceraldehyde Acetonide Derivative | Multi-step synthesis including reductive amination with 4-methylbenzylamine (B130917) | Chiral N-(4-methylbenzyl)pyrrolidine derivative | Functional group interconversions beilstein-journals.orgbeilstein-journals.org | Hydrogenolysis | Chiral Pyrrolidine-based Organocatalyst beilstein-journals.orgbeilstein-journals.org |

Application in Catalyst Design and Ligand Development (e.g., Organocatalysis)

The pyrrolidine motif is a privileged structure in the field of asymmetric organocatalysis, largely due to the groundbreaking work on proline-catalyzed reactions. nih.govdntb.gov.ua These catalysts typically rely on the secondary amine of the pyrrolidine ring to activate substrates through the formation of enamine or iminium ion intermediates.

In the synthesis of sophisticated pyrrolidine-based organocatalysts, this compound serves as a key precursor. The synthesis often involves constructing a substituted pyrrolidine ring where the nitrogen is protected by a benzyl or substituted benzyl group. This approach prevents the nitrogen from interfering with reactions meant to install other crucial functionalities on the catalyst scaffold, such as bulky aryl or silyl (B83357) groups that are essential for creating a specific chiral environment. beilstein-journals.orgnih.gov

For instance, new organocatalysts have been synthesized from chiral imines through a sequence involving diastereoselective allylation followed by hydrozirconation/iodination. beilstein-journals.orgbeilstein-journals.org In these synthetic routes, an N-benzyl group is used as a temporary protecting group. After the full carbon skeleton of the catalyst is assembled, the benzyl group is cleaved via hydrogenolysis to liberate the secondary amine, which is the catalytically active site. beilstein-journals.org These resulting catalysts have proven effective in promoting asymmetric reactions, such as the Michael addition of aldehydes to nitroolefins, with high yields and enantioselectivities. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 2: Performance of an Organocatalyst Derived from an N-Benzylated Precursor in an Asymmetric Michael Addition

The following data represents the performance of a pyrrolidine-based organocatalyst (OC4), synthesized via a route involving an N-benzylated intermediate, in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. beilstein-journals.org

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %, syn) |

| 1 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 |

| 2 | Toluene | rt | 24 | 91 | 85:15 | 77 |

| 3 | Methylcyclohexane | rt | 24 | 85 | 90:10 | 83 |

| 4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |

Development of Novel Molecular Architectures and Scaffolds Incorporating the this compound Moiety

The pyrrolidine ring is a fundamental scaffold for the development of novel molecular architectures with applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.net Its non-planar, three-dimensional structure is ideal for exploring chemical space to achieve specific biological activities or material properties. nih.govnih.gov The use of this compound as a starting material or a key intermediate allows for the systematic construction of complex molecular frameworks.

In drug discovery, the pyrrolidine scaffold is present in a wide array of biologically active compounds. nih.govmdpi.com Synthetic strategies often employ N-benzylated pyrrolidine derivatives to build libraries of compounds for screening. For example, multi-step syntheses have been developed to produce (S)-pyrrolidines as chemokine receptor antagonists with potential antimetastatic activity. nih.gov These synthetic pathways can involve the reaction of precursor molecules with amines like (R)-1-(4-methoxyphenyl)ethan-1-amine, which is structurally related to the 4-methylbenzylamine component of the title compound.

Furthermore, the pyrrolidine core is used to construct larger, more rigid scaffolds such as spiro-pyrrolidines or pyrrolizidines, which are of great interest in medicinal chemistry. The synthesis of these complex structures often relies on reactions like 1,3-dipolar cycloadditions, where an azomethine ylide derived from a proline derivative (often N-substituted) reacts with a dipolarophile. nih.gov The N-(4-methylbenzyl) group can play a role in directing the stereochemistry of such reactions before being potentially removed or modified in the final architecture. This modular approach enables the creation of diverse and complex molecular scaffolds tailored for specific applications. beilstein-journals.org

Future Research Directions and Challenges in 1 4 Methylbenzyl Pyrrolidine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and economically viable synthetic pathways. For 1-(4-methylbenzyl)pyrrolidine and its derivatives, future research will concentrate on "green" chemistry principles to minimize waste and energy consumption.

Key areas of focus include:

Catalytic Systems: Moving away from stoichiometric reagents towards highly efficient catalytic methods is crucial. This includes the development of novel iridium-based catalysts for reductive amination and borrowing hydrogen annulation, which can construct the N-aryl pyrrolidine (B122466) framework directly from simple diols and amines. nih.govorganic-chemistry.org Such processes often generate water as the only byproduct, significantly improving the atom economy. nih.gov

Renewable Feedstocks: Research into utilizing biosourced starting materials, such as levulinic acid, presents a sustainable alternative to petroleum-based precursors for synthesizing pyrrolidone derivatives. rsc.org The direct conversion of such feedstocks without solvents or additives represents a highly sustainable approach with an extremely low E-factor (a measure of waste produced). rsc.org

Alternative Energy Sources: The application of microwave-assisted organic synthesis (MAOS) has already shown potential in accelerating reactions and increasing synthetic efficiency, aligning with the goals of green chemistry. nih.govresearchgate.net Further exploration of photochemical and electrochemical methods could also provide milder and more selective reaction conditions.

Benign Solvents: A shift towards using water or other environmentally friendly solvents is a critical goal. nih.govrsc.org While many organic reactions are hampered by the low solubility of reagents in water, the design of new catalysts and reaction conditions that are effective in aqueous media is an active area of research. mdpi.com

Table 1: Comparison of Synthetic Strategies for Pyrrolidine Synthesis

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Reductive Amination | Use of stoichiometric reducing agents (e.g., NaBH₃CN) | Well-established, versatile | Poor atom economy, generation of toxic waste |

| Catalytic Transfer Hydrogenation | Iridium or Ruthenium catalysts with a hydrogen donor | High atom economy, water as byproduct, milder conditions nih.gov | Catalyst cost and recovery, substrate scope limitations |

| 'Borrowing Hydrogen' Annulation | Catalytic conversion of diols and amines | Use of simple, readily available starting materials organic-chemistry.org | Requires specific catalyst systems, potential for side reactions |

| Biosourced Routes | Utilization of renewable feedstocks like levulinic acid | Sustainable, reduces reliance on fossil fuels rsc.org | Limited to specific substitution patterns, may require process optimization |

Exploration of Novel Reactivity and Chemical Transformations

Beyond improving existing synthetic methods, a significant research direction involves discovering new ways to functionalize the this compound core. This exploration aims to unlock novel chemical space and provide access to more complex and diverse molecular architectures.

Future research will likely investigate:

[3+2] Cycloaddition Reactions: The reductive generation of azomethine ylides from amides using catalysts like Vaska's complex offers a powerful method for constructing highly substituted pyrrolidines. acs.org Applying this strategy to precursors of this compound could enable the one-pot synthesis of complex polycyclic systems with high diastereoselectivity. acs.org

Catalytic Carbocyclization: Titanium-catalyzed carbocyclization of functionalized allylpropargyl amines provides a route to methylene-substituted pyrrolidines. rsc.orgrsc.org Investigating the scope of this reaction for N-(4-methylbenzyl) substituted substrates could yield novel derivatives with exocyclic double bonds, which are versatile handles for further chemical modification. rsc.org

C-H Activation: Direct functionalization of unactivated C(sp³)–H bonds is a frontier in organic synthesis. Developing catalytic systems capable of selectively activating the C-H bonds of the pyrrolidine ring or the methyl group on the benzyl (B1604629) substituent would provide a highly efficient and step-economical way to introduce new functional groups, bypassing the need for pre-functionalized substrates.

Advancements in Stereocontrol and Diastereoselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. researchgate.net Therefore, the ability to control the three-dimensional arrangement of atoms during the synthesis of substituted this compound derivatives is of paramount importance. The pyrrolidine ring is a common feature in pharmaceuticals and natural products, making stereoselective synthesis a critical area of ongoing research. whiterose.ac.uk

Key challenges and future directions include:

Asymmetric Organocatalysis: Chiral pyrrolidine-based organocatalysts, often derived from proline, have revolutionized asymmetric synthesis. mdpi.com Future work will focus on designing new generations of these catalysts to improve enantioselectivity and expand their application to a wider range of reactions for creating complex pyrrolidine structures. mdpi.com

Diastereoselective Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine ring. nih.govrsc.org Developing new chiral catalysts, such as those based on silver or copper, that can control the facial selectivity of this reaction is essential for accessing highly functionalized, enantioenriched pyrrolidines. nih.gov

Substrate-Controlled Synthesis: The inherent chirality of starting materials can be used to direct the stereochemical outcome of subsequent reactions. Strategies starting from the "chiral pool," such as amino acids like proline or hydroxyproline, provide reliable access to optically pure pyrrolidine derivatives. mdpi.comnih.gov However, a major limitation is the difficulty of introducing diverse functional groups at various positions on the ring. mdpi.com Future research will aim to develop more flexible methods that combine the advantages of the chiral pool with late-stage functionalization.

Table 2: Overview of Stereoselective Methods for Pyrrolidine Synthesis

| Method | Catalyst/Reagent Type | Key Transformation | Typical Selectivity |

|---|---|---|---|

| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization whiterose.ac.uk | High enantioselectivity |

| 1,3-Dipolar Cycloaddition | Chiral Silver or Copper Complexes | Cycloaddition of azomethine ylides and olefins nih.gov | High enantio- and diastereoselectivity |

| Intramolecular Aminooxygenation | Copper(II) Promoted | Aminooxygenation of alkenes nih.gov | Excellent diastereoselectivity (>20:1 dr for 2,5-cis) |

| Kinetic Resolution | Chiral Titanocene Catalyst | Asymmetric acylation of racemic pyrrolidines whiterose.ac.uk | Good to excellent enantiomeric ratios |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis is accelerating the pace of molecular discovery. For this compound chemistry, integrating these approaches offers a path toward the rational design of new molecules with tailored properties, moving beyond trial-and-error discovery.

Future advancements will be driven by:

Predictive Modeling: Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, predict transition states, and elucidate the origins of stereoselectivity. whiterose.ac.uk This insight allows chemists to rationally modify catalysts and substrates to achieve desired outcomes, as demonstrated in the 'clip-cycle' synthesis of pyrrolidines. whiterose.ac.uk

Structure-Based Design: For applications in medicinal chemistry, techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are invaluable. nih.govscispace.com These methods can model the interaction of pyrrolidine derivatives with biological targets, guiding the design of new compounds with enhanced potency and selectivity. nih.govnih.gov

Accelerated Discovery Workflows: The integration of computational screening with automated high-throughput experimental synthesis and testing creates a powerful feedback loop. nih.gov Large virtual libraries of this compound derivatives can be rapidly assessed in silico, with the most promising candidates being synthesized and evaluated experimentally. The results then feed back to refine the computational models, streamlining the entire discovery process. nih.gov

By focusing on these key areas, the scientific community can overcome existing challenges and unlock the full potential of the this compound scaffold, paving the way for the development of next-generation pharmaceuticals, catalysts, and advanced materials.

Q & A

Q. Advanced

- X-ray crystallography : Used to determine the crystal structure of sulfonamide derivatives, with density (Dx) values cross-validated against computational models .

- Multinuclear NMR : <sup>1</sup>H NMR (e.g., δ 10.01 ppm for aldehyde protons in DMSO-d6) confirms regiochemistry .

- LC-HRMS : Provides exact mass data (e.g., [M+H]<sup>+</sup> = 453.1856) to distinguish isomers .

How are computational methods applied to study reaction mechanisms?

Advanced

Density functional theory (DFT) models elucidate carbocyclization pathways. For Ti(O-iPr)₄-catalyzed reactions, DFT may predict transition states involving Zn coordination . Molecular docking studies (referenced in spiro-pyrrolidine derivatives) explore interactions with biological targets, though specific data for this compound remain emerging .

What are the applications of this compound in coordination chemistry?

Advanced

The pyrrolidine scaffold serves as a ligand in nickel(II) coordination polymers . For example, 1-(2-aminoethyl)pyrrolidine forms trans- and cis-[NiL2(NCS)2] complexes, characterized by X-ray crystallography (space group P21/c) . These complexes exhibit unique magnetic properties due to μN,S-thiocyanate bridging.

How can synthetic protocols be optimized for scalability?

Advanced

Key factors include:

- Catalyst recycling : Ti(O-iPr)₄/EtMgBr systems may require stoichiometric Zn for large-scale runs .

- Solvent selection : DMF (high boiling point) is optimal for SNAr reactions but poses removal challenges; switching to n-butanol in microwave-assisted syntheses improves efficiency .

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 20 hours → 30 minutes) while maintaining yields .

What safety precautions are critical during synthesis?

Q. Basic

- Ventilation : Required when handling volatile amines or halides (e.g., 2-fluorobenzaldehyde) .

- Personal protective equipment (PPE) : Gloves, goggles, and masks are mandatory due to compounds like cyanothioacetamide, which release toxic fumes .

- Waste disposal : Halogenated byproducts (e.g., iodo derivatives) require neutralization before disposal .

How do substituents on the benzyl group affect biological activity?

Advanced

Electron-donating groups (e.g., 4-methyl) enhance lipophilicity, potentially improving blood-brain barrier penetration in orexin receptor antagonists . Fluorine substitution (e.g., 4-fluorobenzylidene) increases metabolic stability, as seen in spiro-pyrrolidine derivatives with confirmed in vitro activity . Quantitative structure-activity relationship (QSAR) models can further optimize substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.